![molecular formula C22H22N6O4S B2404147 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 899967-62-5](/img/structure/B2404147.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. The structure features a fused heterocyclic core that plays a crucial role in its interaction with biological targets. The specific arrangement of functional groups enhances its potential as an anticancer agent.
Table 1: Structural Features and Molecular Properties
Property | Value |
---|---|
Common Name | This compound |
Molecular Formula | C₁₈H₁₈N₄O₂S |
Molecular Weight | 366.43 g/mol |
CAS Number | 899738-27-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.
In Vitro Studies
In vitro assays have shown that derivatives exhibit potent anti-proliferative activities against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance:
- Compound 12b (a related derivative) exhibited IC₅₀ values of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells.
- It also showed strong inhibition against wild-type EGFR with an IC₅₀ of 0.016 µM and against the mutant EGFR T790M with an IC₅₀ of 0.236 µM .
The mechanism through which these compounds exert their anticancer effects involves:
- EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to ATP and can act as an ATP-competitive inhibitor for EGFR.
- Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
Table 2: Summary of Biological Activities
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
N-(1-(3,4-dimethylphenyl)... | A549 | 8.21 | EGFR Inhibition |
N-(1-(3,4-dimethylphenyl)... | HCT116 | 19.56 | Induction of Apoptosis |
Compound 12b | Wild-type EGFR | 0.016 | ATP-competitive inhibition |
Compound 12b | Mutant EGFR | 0.236 | ATP-competitive inhibition |
Case Study 1: Efficacy Against Lung Cancer
In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against lung cancer cell lines, it was found that modifications to the core structure significantly influenced anti-proliferative activity. The introduction of a dimethylsulfamoyl group enhanced solubility and bioavailability, leading to improved therapeutic outcomes.
Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of these compounds for cancer cells over normal cells. Compounds demonstrated a higher cytotoxic effect on cancerous cells compared to non-cancerous cell lines such as MCF-10A, indicating a promising therapeutic index for further development .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-14-5-8-17(11-15(14)2)28-20-19(12-24-28)22(30)27(13-23-20)25-21(29)16-6-9-18(10-7-16)33(31,32)26(3)4/h5-13H,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLVQSBCAAJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.